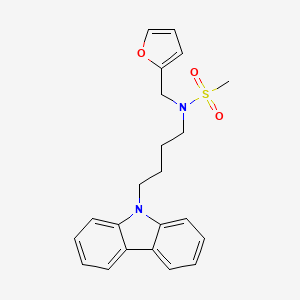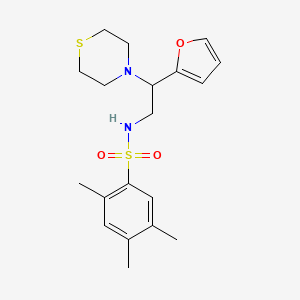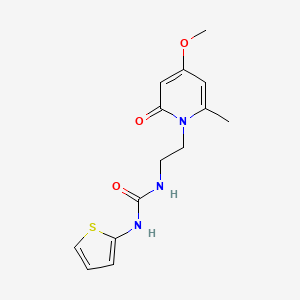![molecular formula C15H20N2O2 B2691025 N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide CAS No. 2202112-17-0](/img/structure/B2691025.png)
N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
Mecanismo De Acción
MGluR5 is a G-protein coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, hippocampus, and striatum. Activation of N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the release of calcium from intracellular stores. MMPEP, as a selective antagonist of this compound, binds to the receptor and prevents its activation, thereby reducing the release of calcium and modulating glutamate signaling.
Biochemical and Physiological Effects
MMPEP has been shown to modulate various biochemical and physiological effects in animal models of neurological disorders. Studies have shown that MMPEP can reduce anxiety-like behavior in mice, as well as improve depressive-like symptoms in rats. Additionally, MMPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MMPEP is its selectivity for N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, which allows for more precise modulation of glutamate signaling compared to non-selective antagonists. Additionally, MMPEP has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of MMPEP is its potential off-target effects, as this compound is expressed in various regions of the brain and has multiple physiological functions.
Direcciones Futuras
There are several future directions for research on MMPEP. One area of interest is the potential therapeutic applications of MMPEP in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of MMPEP on glutamate signaling and brain function. Finally, studies are needed to identify potential biomarkers that can predict response to MMPEP treatment in patients with neurological disorders.
Conclusion
MMPEP is a selective antagonist of N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. The synthesis method of MMPEP involves several intermediate steps, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of MMPEP in neurological disorders.
Métodos De Síntesis
The synthesis of MMPEP involves the reaction of 2-amino-4-methylphenol with methyl acrylate to form N-methyl-N-(2-hydroxyethyl)-4-methylbenzenamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-methyl-N-[2-(2-bromoacetoxy)ethyl]-4-methylbenzenamine. Finally, the reaction of this intermediate with propargyl bromide yields MMPEP.
Aplicaciones Científicas De Investigación
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. Studies have shown that N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide plays a crucial role in regulating the release of glutamate, which is a major excitatory neurotransmitter in the brain. Dysregulation of glutamate signaling has been implicated in the pathophysiology of various neurological disorders. MMPEP, as a selective antagonist of this compound, has been shown to modulate glutamate signaling and improve symptoms in animal models of these disorders.
Propiedades
IUPAC Name |
N-methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(19)17(4)10-14(18)16-12(3)13-8-6-11(2)7-9-13/h5-9,12H,1,10H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPMOCAXJGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
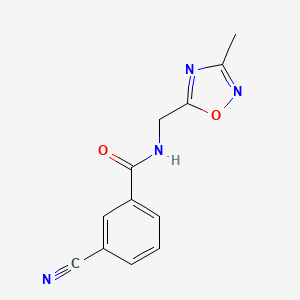
![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)
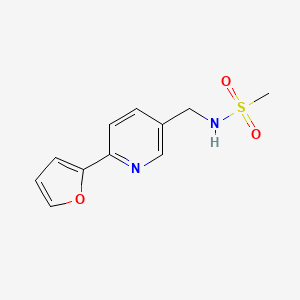



![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)

